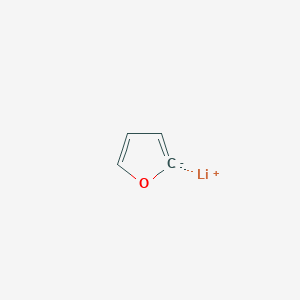
2-Lithiofuran
Übersicht
Beschreibung
2-Lithiofuran is a chemical compound with the molecular formula C4H3LiO . It has an average mass of 74.007 Da and a monoisotopic mass of 74.034393 Da .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. One method involves the addition of this compound to secondary boronic ester 1a . Another approach highlights the preparation of butenolide through an epoxide opening using this compound . The nucleophilic addition of this compound to chiral carbonyl compounds has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, three hydrogen atoms, one lithium atom, and one oxygen atom .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the stereospecific cross-coupling of secondary boronic esters with sp2 electrophiles . It has also been used in the preparation of butenolide through an epoxide opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C4H3LiO), average mass (74.007 Da), and monoisotopic mass (74.034393 Da) .Wissenschaftliche Forschungsanwendungen
Synthesis of Zirconocene Systems : 2-Lithiofuran is used in the synthesis of group 4 metallocenes, specifically in the preparation of bis[2-(2-furyl)indenyl]zirconium dichloride. This compound is significant in the production of elastomeric polypropylene, showcasing the role of this compound in polymer chemistry (Dreier et al., 2001).
Dianionic Oxy-Cope Rearrangements : In the study of lithiated heterocycles, this compound is identified as a component in dianionic oxy-Cope rearrangements. These rearrangements are crucial for understanding the chemical behaviors of furans and their derivatives (Voigt et al., 2001).
C-Glycosyl Carboxylate Synthesis : this compound facilitates the installation of the 2-furyl ring in the synthesis of C-glycosyl carboxylates. This application is important in carbohydrate chemistry and the development of complex organic molecules (Dondoni et al., 1993).
Unsymmetrical Furan Synthesis : The compound is also utilized in the synthesis of unsymmetrical 3,4-disubstituted furans, an important class of organic compounds with various applications in chemistry (Yang & Wong, 1992).
Furyl Complexes in Organometallic Chemistry : It plays a role in the preparation of permethyl yttrocene 2-furyl complexes, demonstrating its utility in the field of organometallic chemistry (Ringelberg et al., 2002).
Dianions Derived from Furan Carboxylic Acids : this compound is instrumental in generating dianionic species from furan carboxylic acids. This is significant for reactions with electrophiles and has broad implications in synthetic organic chemistry (Knight & Nott, 1981).
Wirkmechanismus
The mechanism of action of 2-Lithiofuran involves the reactivity of a boronate complex formed between an aryl lithium and a boronic ester . The subsequent addition of an oxidant or an electrophile generates a cationic species, which triggers 1,2-migration of the boron substituent, creating a new C-C bond .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;2H-furan-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBOHUTRYYLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CO[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449468 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141957-80-4 | |
| Record name | 2-LITHIOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
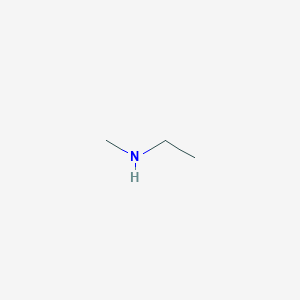
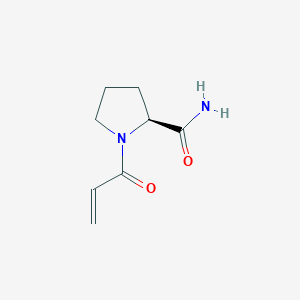

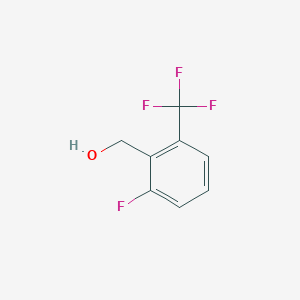
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

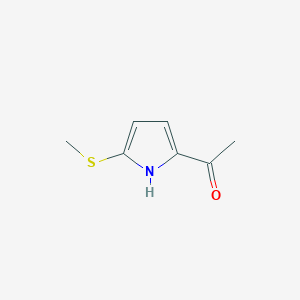



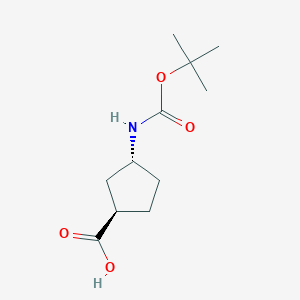
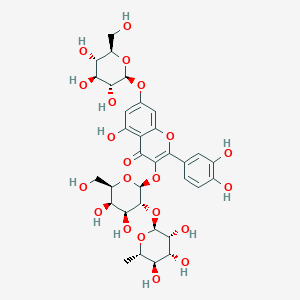
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)